2-F Substitution Dramatically Reduces β-Selectivity in 4,6-O-Benzylidene-Directed Mannopyranosylation Versus Non-Fluorinated Donor
In the 4,6-O-benzylidene-directed mannopyranosylation system activated by BSP/Tf₂O, the 2-deoxy-2-fluoro mannopyranosyl thioglycoside donor (donor 11, the thioglycoside analog of the target compound's core) exhibits only a 'small preference for the formation of β-glycosides,' whereas the corresponding non-fluorinated standard 4,6-O-benzylidene 2,3-di-O-benzyl mannopyranosyl donor displays 'high β-selectivity' under identical conditions [1]. The authors explicitly characterize the replacement of C-O bonds by C-F bonds as having 'a dramatic detrimental effect on selectivity in both the gluco and manno series' [1]. This shift is mechanistically attributed to the powerfully electron-withdrawing C-F bond displacing the covalent triflate/contact ion pair equilibrium toward the covalent triflate, rendering reactions more SN2-like [1].
| Evidence Dimension | Anomeric stereoselectivity (β:α ratio) in glycosylation |
|---|---|
| Target Compound Data | 2-Deoxy-2-fluoro manno donor 11: 'small preference for β-glycosides'; selectivities lower than standard donor [1] |
| Comparator Or Baseline | Standard 4,6-O-benzylidene 2,3-di-O-benzyl mannopyranosyl thioglycoside: 'high β-selectivity' [1] |
| Quantified Difference | Qualitative shift from high β-selectivity to modest β-preference; described as 'dramatic detrimental effect' [1] |
| Conditions | BSP (1-benzenesulfinylpiperidine) / Tf₂O preactivation; glycosyl triflate intermediate; coupling with diverse alcohol acceptors; −60 °C [1] |
Why This Matters
Users requiring α-mannosidic linkages in oligosaccharide targets should prioritize 2-fluorinated mannose building blocks over non-fluorinated analogs, as the fluorine atom fundamentally resets the stereochemical outcome away from the β-selectivity that normally dominates 4,6-O-benzylidene mannosyl donors.
- [1] Crich D, Li L. 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: The 2-Deoxy-2-fluoro and 3-Deoxy-3-fluoro Series of Donors and the Importance of the O2−C2−C3−O3 Interaction. J Org Chem. 2007;72(5):1681-1690. doi:10.1021/jo062294y. View Source
